N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. Key structural elements include:
- A 6-(4-fluorophenyl) substituent at position 6 of the imidazothiazole ring.
- A 3-methyl group on the thiazole moiety.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., imidazo[2,1-b]thiazoles, thiadiazoles, and triazoles) highlight trends in substituent effects on bioactivity and physicochemical properties .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-12-19(20(26)23-9-13-2-7-17-18(8-13)28-11-27-17)29-21-24-16(10-25(12)21)14-3-5-15(22)6-4-14/h2-8,10H,9,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAREXIMARHSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex molecule that may have multiple targets. Based on the structure, it is related to a class of compounds known as 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles. These compounds have been shown to have anticancer activity against various cancer cell lines
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related derivatives:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The target’s 4-fluorophenyl group balances electronic effects compared to the stronger EWG nitro group in or the trifluoromethyl in . Fluorine’s moderate electronegativity may optimize receptor binding without excessive reactivity.
- Benzodioxol vs. Methoxy/Phenoxy: The benzodioxol-methyl group in the target compound likely enhances lipophilicity and membrane permeability compared to methoxyphenyl () or phenoxy-pyridine () substituents. Benzodioxol derivatives are associated with improved blood-brain barrier penetration in medicinal chemistry .
- Core Heterocycle Differences: Imidazo[2,1-b][1,3]thiazole (target) vs. imidazo[2,1-b][1,3,4]thiadiazole ()—the latter’s additional sulfur atom and expanded ring system may alter tautomeric states and solubility .
Physicochemical and Pharmacokinetic Implications
- Metabolic Stability: Fluorine (target) and trifluoromethyl () groups are known to resist oxidative metabolism, whereas nitro groups () may undergo reductive biotransformation.
- Solubility: The absence of polar groups (e.g., sulfonyl in ) in the target compound suggests lower aqueous solubility, which may necessitate formulation adjustments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
